6-{[(3-cyano-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Overview
Description
6-{[(3-cyano-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyano group, a thienyl ring, and a cyclohexene ring
Scientific Research Applications
6-{[(3-cyano-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(3-cyano-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienyl Amine: The synthesis begins with the preparation of 3-cyano-2-thienylamine, which can be achieved through the reaction of 2-thiophenecarbonitrile with an appropriate amine under controlled conditions.
Cyclohexene Derivative Formation: The next step involves the preparation of a cyclohexene derivative, which can be synthesized through various methods, including Diels-Alder reactions or other cyclization techniques.
Coupling Reaction: The final step is the coupling of the thienyl amine with the cyclohexene derivative, typically using a coupling reagent such as carbodiimide or other activating agents to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-{[(3-cyano-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thienyl ring, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 6-{[(3-cyano-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and thienyl ring are key functional groups that contribute to its reactivity and biological activity. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-cyano-2-thienylamine: A precursor in the synthesis of the target compound.
Cyclohexene derivatives: Various cyclohexene-based compounds with similar structural features.
Thienyl-containing compounds: Other compounds containing the thienyl ring, which may exhibit similar reactivity and biological activity.
Uniqueness
6-{[(3-cyano-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-[(3-cyanothiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-7-8-5-6-19-12(8)15-11(16)9-3-1-2-4-10(9)13(17)18/h1-2,5-6,9-10H,3-4H2,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUIGXYBIKLKOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=C(C=CS2)C#N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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